molecular formula C24H28ClN5O4S B4158824 N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4158824
M. Wt: 518.0 g/mol
InChI Key: VEDVLKJHQPMWFN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, triazole, and thioacetamide groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the thioacetamide group and the aromatic substituents. Key reagents include 5-chloro-2-methoxyaniline, ethyl bromoacetate, and 4-methoxyphenylacetic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings and triazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or triazole moiety.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and triazole moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Thioacetamide derivatives: Compounds like thioacetamide itself and its analogs are used in various chemical and biological applications.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxy

Properties

IUPAC Name

N-[1-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O4S/c1-5-30-23(15(2)26-21(31)12-16-6-9-18(33-3)10-7-16)28-29-24(30)35-14-22(32)27-19-13-17(25)8-11-20(19)34-4/h6-11,13,15H,5,12,14H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVLKJHQPMWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C(C)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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